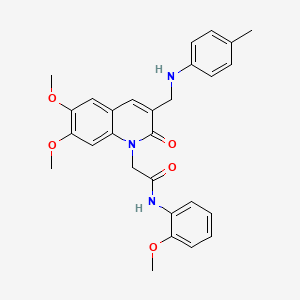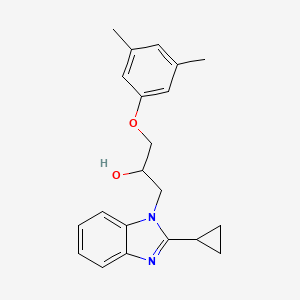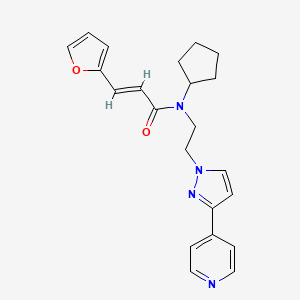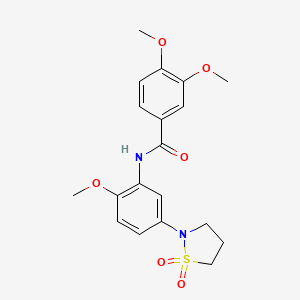
4-Bromo-2-etil-5-metil-2H-1,2,3-triazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazoles and related compounds involves regioselective processes and reactions with alkyl halides in the presence of K2CO3 in DMF, leading to the formation of 2-substituted 4-bromo-1,2,3-triazoles in a regioselective manner. Subsequent reactions, such as Suzuki cross-coupling, provide an efficient route to synthesize 2,4,5-trisubstituted triazoles. These processes highlight the versatile synthetic routes available for creating substituted triazoles (Wang et al., 2009).
Molecular Structure Analysis
The molecular structure of related 1,2,3-triazole compounds often features significant intermolecular interactions, such as hydrogen bonds, which contribute to the stabilization of their crystal structures. For example, a study revealed the disordered structure of a triazole compound with the presence of hydrogen-bonded dimers in its crystal, indicating the complexity and variability in the structural arrangement of these molecules (Fun et al., 2009).
Chemical Reactions and Properties
4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazoles undergo various chemical reactions, including N-alkylation and reactions with chloromethyl methyl ether, demonstrating the compound's reactivity and potential for further functionalization. The alkylation process on the triazole nitrogen atoms results in a mixture of isomeric N-ethyl-4-nitro-1,2,3-triazoles, showcasing the chemical versatility of the triazole ring (Voitekhovich et al., 2009).
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los triazoles son una clase importante de compuestos con aplicaciones biomédicas. Los derivados del 4-Bromo-2-etil-5-metil-2H-1,2,3-triazol han demostrado potencial antimicrobiano . Los investigadores han sintetizado y evaluado estos compuestos por sus efectos antibacterianos y antifúngicos. Su actividad contra microorganismos patógenos los convierte en candidatos prometedores para el desarrollo de fármacos.
Propiedades Anticancerígenas
Los triazoles, incluido el This compound, se han investigado por sus efectos anticancerígenos. Estos compuestos exhiben actividad antioxidante y pueden desempeñar un papel en la prevención o el tratamiento del cáncer . Se necesitan más estudios para explorar sus mecanismos de acción y posibles aplicaciones clínicas.
Enfermedades Hiperproliferativas
This compound: se puede utilizar en la preparación de derivados de 5-oxo-4,5-dihidro-1H-1,2,4-triazol. Estos compuestos han demostrado eficacia en el tratamiento de enfermedades hiperproliferativas, particularmente el cáncer . Su impacto en el crecimiento y la proliferación celular merece una mayor investigación.
Rutas y Metodología Sintética
Los investigadores han desarrollado diversas rutas sintéticas para los triazoles, incluido el This compound. Un método eficaz implica sales de diazonio arilo y cicloadición [3+2] de isocianuro . La comprensión de estas vías sintéticas es crucial para la producción eficiente y el desarrollo de fármacos.
Desarrollo de Fármacos
Los compuestos que contienen imidazol, como los triazoles, sirven como sintones esenciales en el descubrimiento de fármacos. Sus diversas actividades biológicas, incluidos los efectos antibacterianos, antiinflamatorios y antitumorales, los convierten en bloques de construcción valiosos para nuevos fármacos . Los investigadores continúan explorando sus posibles aplicaciones terapéuticas.
Mecanismo De Acción
, which 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole is a part of, are a class of five-membered heterocycles containing three nitrogen atoms and two carbon atoms . They have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
The safety information available indicates that 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .
Direcciones Futuras
The future directions for research on 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . Additionally, the development of new synthesis methods and the study of their antimicrobial, antioxidant, and antiviral potential could also be areas of interest .
Propiedades
IUPAC Name |
4-bromo-2-ethyl-5-methyltriazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c1-3-9-7-4(2)5(6)8-9/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICJDHQCFYTBSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(C(=N1)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2498481.png)
![N-(2-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2498482.png)
![6-(3,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498483.png)

![(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2498485.png)



![Tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2498490.png)
![7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL](/img/structure/B2498494.png)



